Dhps-IN-1

Description

BenchChem offers high-quality Dhps-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dhps-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.

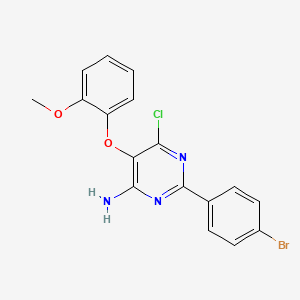

Structure

3D Structure

Properties

Molecular Formula |

C17H13BrClN3O2 |

|---|---|

Molecular Weight |

406.7 g/mol |

IUPAC Name |

2-(4-bromophenyl)-6-chloro-5-(2-methoxyphenoxy)pyrimidin-4-amine |

InChI |

InChI=1S/C17H13BrClN3O2/c1-23-12-4-2-3-5-13(12)24-14-15(19)21-17(22-16(14)20)10-6-8-11(18)9-7-10/h2-9H,1H3,(H2,20,21,22) |

InChI Key |

GBTXLCFBIYCONW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1OC2=C(N=C(N=C2Cl)C3=CC=C(C=C3)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

Dhps-IN-1: A Technical Guide to Its Biological Target Validation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhps-IN-1 has been identified as a potent inhibitor of Dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of various microorganisms.[1][2] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial and antifungal agents.[3][4] This technical guide provides a comprehensive overview of the biological target validation of Dhps-IN-1, including its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Core Target: Dihydropteroate Synthase (DHPS)

Dhps-IN-1 exerts its biological activity by directly inhibiting the enzymatic function of Dihydropteroate synthase (DHPS). DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate, a key intermediate in the de novo synthesis of folate. By inhibiting this crucial step, Dhps-IN-1 effectively disrupts the folate supply in susceptible microorganisms, leading to the cessation of growth and cell death.

Quantitative Biological Data

The primary quantitative data available for Dhps-IN-1 are its Minimum Inhibitory Concentrations (MIC) against a range of bacterial and fungal pathogens. While specific IC50 and Ki values from direct enzymatic assays are not publicly available at the time of this report, the MIC values provide a robust measure of the compound's whole-cell efficacy.

Antimicrobial Activity of Dhps-IN-1

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Streptococcus pneumoniae | 24.3[1] |

| Bacillus subtilis | 26.3[1] |

| Staphylococcus epidermidis | 22.8[1] |

| Escherichia coli | 20.6[1] |

| Proteus vulgaris | 19.6[1] |

| Klebsiella pneumoniae | 23.2[1] |

Antifungal Activity of Dhps-IN-1

| Fungal Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Aspergillus fumigatus | 21.6[1] |

| Syncephalastrum racemosum | 20.3[1] |

| Geotrichum candidum | 20.4[1] |

Signaling Pathway and Mechanism of Action

Dhps-IN-1 targets a key enzymatic step in the bacterial folate biosynthesis pathway. The following diagram illustrates this pathway and the point of inhibition by Dhps-IN-1.

Experimental Protocols

Dihydropteroate Synthase (DHPS) Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against DHPS.

Objective: To quantify the inhibition of DHPS enzymatic activity by Dhps-IN-1 and determine its IC50 value.

Principle: The enzymatic activity of DHPS is measured by quantifying the amount of pyrophosphate (PPi) released during the condensation reaction. The PPi is then converted to inorganic phosphate (Pi) by inorganic pyrophosphatase, and the Pi is detected colorimetrically.

Materials:

-

Recombinant DHPS enzyme

-

6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) substrate

-

para-Aminobenzoic acid (pABA) substrate

-

Dhps-IN-1 (or other test compounds)

-

Inorganic pyrophosphatase

-

Phosphate detection reagent (e.g., Malachite Green-based)

-

Assay buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

-

96-well microplates

-

Microplate reader

Procedure:

-

Prepare a stock solution of Dhps-IN-1 in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the Dhps-IN-1 stock solution to create a range of test concentrations.

-

In a 96-well plate, add the assay buffer, DHPS enzyme, and the various concentrations of Dhps-IN-1. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding a mixture of the substrates (DHPPP and pABA).

-

Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.

-

Stop the reaction by adding the phosphate detection reagent.

-

After color development, measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of Dhps-IN-1 relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antimicrobial and Antifungal Susceptibility Testing

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of Dhps-IN-1.

Objective: To determine the lowest concentration of Dhps-IN-1 that inhibits the visible growth of a microorganism.

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of Dhps-IN-1 in a liquid growth medium. The MIC is determined by observing the lowest concentration of the compound that prevents visible growth after a defined incubation period.

Materials:

-

Dhps-IN-1

-

Test microorganisms (bacterial or fungal strains)

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or McFarland standards for inoculum standardization

-

Incubator

Procedure:

-

Prepare a stock solution of Dhps-IN-1 in a suitable solvent and sterilize by filtration if necessary.

-

Perform serial two-fold dilutions of the Dhps-IN-1 stock solution in the appropriate growth medium directly in a 96-well plate.

-

Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Further dilute the standardized inoculum in the growth medium to achieve the final desired cell density.

-

Inoculate each well of the 96-well plate containing the Dhps-IN-1 dilutions with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

After incubation, visually inspect the plates for turbidity or use a microplate reader to measure absorbance to determine microbial growth.

-

The MIC is the lowest concentration of Dhps-IN-1 at which there is no visible growth.

Conclusion

The available data strongly support the validation of Dihydropteroate synthase as the primary biological target of Dhps-IN-1. Its potent antimicrobial and antifungal activities, as demonstrated by the MIC values, are consistent with the inhibition of the essential folate biosynthesis pathway. Further enzymatic assays to determine IC50 and Ki values would provide a more detailed characterization of its inhibitory potency. The lack of publicly available in vivo efficacy data represents an area for future investigation to fully elucidate the therapeutic potential of Dhps-IN-1. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further exploration and development of Dhps-IN-1 and other novel DHPS inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 4. Exploring the catalytic mechanism of dihydropteroate synthase: elucidating the differences between the substrate and inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Binding Landscape of Dhps-IN-1: A Technical Guide to its Interaction with Dihydropteroate Synthase (DHPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of many microorganisms, presenting a validated and attractive target for antimicrobial drug development. The emergence of resistance to classical sulfonamide inhibitors, which competitively bind to the p-aminobenzoic acid (pABA) binding site, has spurred the development of novel inhibitory scaffolds. This technical guide provides an in-depth analysis of the binding characteristics of Dhps-IN-1, a potent inhibitor of DHPS, to facilitate further research and development in this area. Dhps-IN-1 has been identified as compound 5g in the scientific literature, a novel acrylamide-sulfisoxazole conjugate designed to target DHPS.[1][2][3]

Quantitative Analysis of Dhps-IN-1 Inhibition

Dhps-IN-1 (compound 5g ) has demonstrated significant antimicrobial activity against a panel of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible growth, are summarized below. While direct enzymatic inhibition data such as IC50 or K_i_ values from the primary literature on the purified enzyme are pending, these MIC values provide a strong indication of the compound's potent effect on cellular systems where DHPS is an essential enzyme.

| Microorganism | Dhps-IN-1 (Compound 5g) MIC (µg/mL) |

| Staphylococcus pneumoniae | 24.3 |

| Bacillus subtilis | 26.3 |

| Staphylococcus epidermidis | 22.8 |

| Escherichia coli | 20.6 |

| Proteus vulgaris | 19.6 |

| Klebsiella pneumoniae | 23.2 |

| Aspergillus fumigatus | 21.6 |

| Syncephalastrum racemosum | 20.3 |

| Geotrichum candidum | 20.4 |

The Binding Site of Dhps-IN-1 on DHPS

Molecular docking studies have been instrumental in elucidating the probable binding mode of Dhps-IN-1 within the DHPS active site. These computational analyses suggest that the acrylamide-sulfisoxazole conjugate has the potential to occupy both the p-aminobenzoic acid (pABA) binding pocket and the adjacent pterin binding pocket .[2] This dual-pocket occupancy represents a significant advancement over traditional sulfonamide inhibitors, which solely target the pABA site. By extending into the pterin binding domain, Dhps-IN-1 can form additional interactions with the enzyme, potentially leading to higher affinity and a different resistance profile.

The sulfisoxazole moiety of Dhps-IN-1 is predicted to mimic the natural substrate, pABA, forming key interactions within its binding pocket. The acrylamide linker and the additional functionalities of the conjugate are hypothesized to extend into the pterin binding site, establishing further contacts with conserved residues in that region. This proposed binding model provides a structural basis for the observed potent inhibitory activity.

Logical Relationship of DHPS Inhibition

References

The Cytochrome P450 Inhibition Profile of Dhps-IN-1: A Methodological and Contextual Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the inquiry into the cytochrome P450 (CYP) inhibition profile of Dhps-IN-1. As of the latest available data, a specific CYP inhibition profile for Dhps-IN-1 has not been publicly documented. Dhps-IN-1, a known dihydropteroate synthase (DHPS) inhibitor, shows potent activity against melanoma cells.[1][2][3][4][5][6] Its chemical identity is established as 2-(4-bromophenyl)-6-chloro-5-(2-methoxyphenoxy)pyrimidin-4-amine.[7]

Given the absence of direct inhibitory data for Dhps-IN-1, this document provides a comprehensive, generalized experimental protocol for determining the CYP inhibition profile of a test compound. This is followed by a contextual overview of CYP interactions with dapsone, another DHPS inhibitor, to offer a relevant perspective.

Data Presentation: A Template for Reporting CYP Inhibition

When assessing a compound's potential for drug-drug interactions, a clear and structured presentation of the data is crucial. The following table template is recommended for summarizing the quantitative results of a cytochrome P450 inhibition assay.

Table 1: Cytochrome P450 Inhibition Profile of a Test Compound

| CYP Isoform | Probe Substrate | IC50 (µM) | Inhibition Type (e.g., Competitive, Non-competitive) |

| CYP1A2 | Phenacetin | Data to be determined | Data to be determined |

| CYP2B6 | Bupropion | Data to be determined | Data to be determined |

| CYP2C8 | Amodiaquine | Data to be determined | Data to be determined |

| CYP2C9 | Diclofenac | Data to be determined | Data to be determined |

| CYP2C19 | S-Mephenytoin | Data to be determined | Data to be determined |

| CYP2D6 | Dextromethorphan | Data to be determined | Data to be determined |

| CYP3A4 | Midazolam | Data to be determined | Data to be determined |

| CYP3A4 | Testosterone | Data to be determined | Data to be determined |

Experimental Protocols: Determining Cytochrome P450 Inhibition

The following is a detailed methodology for a standard in vitro cytochrome P450 inhibition assay using human liver microsomes.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against major human cytochrome P450 isoforms.

Materials:

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

CYP isoform-specific probe substrates (see Table 1)

-

CYP isoform-specific positive control inhibitors

-

Test compound (e.g., Dhps-IN-1) dissolved in a suitable solvent (e.g., DMSO)

-

Acetonitrile or methanol for reaction termination

-

96-well plates

-

Incubator

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the test compound and positive control inhibitors in the chosen solvent.

-

Prepare working solutions of probe substrates in the phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, combine the human liver microsomes, phosphate buffer, and the test compound at various concentrations. A vehicle control (solvent only) is also included.

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

Initiate the metabolic reaction by adding the probe substrate and the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specific time, ensuring the reaction is in the linear range.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol. This also serves to precipitate the proteins.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

The LC-MS/MS system is set up with appropriate chromatographic conditions to separate the metabolite from other components and a mass spectrometer is used for sensitive and specific detection and quantification.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

-

Contextual Information: Dapsone and Cytochrome P450

While no data exists for Dhps-IN-1, studies on dapsone, another dihydropteroate synthase inhibitor, indicate its interaction with the cytochrome P450 system. The N-hydroxylation of dapsone, a key step in its metabolism, is catalyzed by multiple CYP enzymes.[8][9] Research has shown the involvement of CYP2C9, CYP3A, and CYP2E1 in this process.[8][10] Furthermore, the hemotoxicity of dapsone has been linked to its metabolism by CYP enzymes, with studies highlighting a significant role for CYP2C19 and minor contributions from CYP2B6, CYP2D6, and CYP3A4.[11] The metabolism of dapsone can be inhibited by known CYP inhibitors such as ketoconazole and sulphaphenazole.[8]

Visualizations

The following diagrams illustrate the general workflow of a cytochrome P450 inhibition assay and the metabolic pathway in which dihydropteroate synthase (the target of Dhps-IN-1) functions.

Caption: Workflow of an in vitro cytochrome P450 inhibition assay.

Caption: Inhibition of Dihydropteroate Synthase by Dhps-IN-1 in the folate synthesis pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. DHPS-IN-1|CAS 2643300-54-1|DC Chemicals [dcchemicals.com]

- 7. Dhps-IN-1 | C17H13BrClN3O2 | CID 156704958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. N-Hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Hydroxylation of dapsone by multiple enzymes of cytochrome P450: implications for inhibition of haemotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabolism of dapsone to its hydroxylamine by CYP2E1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cytochrome P450-dependent toxicity of dapsone in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Toxicity Assessment of Dhps-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a preliminary toxicity assessment of Dhps-IN-1 based on its known pharmacological class and publicly available information. As of the latest update, no specific preclinical toxicity data for Dhps-IN-1 has been published. Therefore, this guide outlines the anticipated toxicological profile based on its mechanism of action and provides a roadmap for its comprehensive safety evaluation.

Introduction to Dhps-IN-1

Dhps-IN-1 is identified as a potent inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in various microorganisms.[1][2] This mechanism underlies its demonstrated antimicrobial and antifungal activities.[1] Additionally, Dhps-IN-1 is reported to be an inhibitor of cytochrome P450 (CYP450) enzymes, suggesting a potential for drug-drug interactions.[1] As a DHPS inhibitor, Dhps-IN-1 belongs to a class of compounds that includes the sulfonamides, and its toxicological profile is anticipated to share similarities with this well-established class of drugs.[3][4]

Anticipated Toxicological Profile Based on Drug Class

The primary concerns for DHPS inhibitors, particularly sulfonamides, revolve around hypersensitivity reactions, renal effects, and hematological disorders.

-

Hypersensitivity Reactions: Allergic reactions to sulfonamides are common and can range from mild skin rashes and photosensitivity to severe and life-threatening conditions like Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[4][5] The incidence of adverse reactions to sulfonamide antimicrobials in the general population is approximately 3%.[4]

-

Renal Toxicity: Sulfonamides have the potential to precipitate in the urinary tract, leading to crystalluria, hematuria, and in some cases, obstruction and acute kidney injury.[5] Maintaining adequate hydration is a key mitigation strategy.

-

Hematologic Effects: A range of hematologic disorders have been associated with sulfonamide use, including agranulocytosis, aplastic anemia, and hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[4]

-

Photosensitivity: An increased sensitivity to sunlight is a known side effect of sulfonamide medications, necessitating patient education on sun protection.[5]

-

Drug-Drug Interactions: As a known CYP450 inhibitor, Dhps-IN-1 has the potential to alter the metabolism of co-administered drugs that are substrates of these enzymes. This can lead to increased plasma concentrations of the interacting drugs, potentially resulting in toxicity.

Proposed Preclinical Toxicity Assessment Workflow

A systematic evaluation of Dhps-IN-1's safety profile is necessary before it can be considered for clinical development. The following experimental workflow outlines the standard preclinical toxicity studies required.

Data Presentation

The following tables are templates for summarizing quantitative data from the proposed toxicity studies.

Table 1: In Vitro Cytotoxicity of Dhps-IN-1

| Cell Line | Assay | IC50 (µM) |

| HepG2 (Liver) | MTT | Data to be determined |

| HEK293 (Kidney) | MTT | Data to be determined |

| THP-1 (Immune) | MTT | Data to be determined |

Table 2: In Vivo Acute Toxicity of Dhps-IN-1

| Species | Route of Administration | LD50 (mg/kg) | Maximum Tolerated Dose (MTD) (mg/kg) |

| Mouse | Oral | Data to be determined | Data to be determined |

| Rat | Oral | Data to be determined | Data to be determined |

| Mouse | Intravenous | Data to be determined | Data to be determined |

| Rat | Intravenous | Data to be determined | Data to be determined |

Table 3: Summary of Findings from a 28-Day Repeat-Dose Toxicity Study

| Species | NOAEL (mg/kg/day) | Target Organs of Toxicity | Key Histopathological Findings |

| Rat | Data to be determined | Data to be determined | Data to be determined |

| Dog | Data to be determined | Data to be determined | Data to be determined |

NOAEL: No Observed Adverse Effect Level

Experimental Protocols

5.1. In Vitro Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration of Dhps-IN-1 that inhibits cell growth by 50% (IC50).

-

Cell Lines: A panel of human cell lines, including hepatic (e.g., HepG2), renal (e.g., HEK293), and immune cells (e.g., THP-1), will be used.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Dhps-IN-1 is added in a series of dilutions and incubated for 48-72 hours.

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 value is calculated from the dose-response curve.

-

5.2. In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

-

Objective: To determine the acute oral toxicity (LD50) and identify signs of toxicity.

-

Species: Female rats (e.g., Sprague-Dawley).

-

Procedure:

-

A single animal is dosed with a starting concentration of Dhps-IN-1.

-

The animal is observed for 48 hours.

-

If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

-

This sequential dosing continues until the criteria for stopping the study are met.

-

Animals are observed for a total of 14 days for clinical signs of toxicity, and body weight is recorded.

-

At the end of the study, a gross necropsy is performed on all animals.

-

5.3. 28-Day Repeat-Dose Oral Toxicity Study

-

Objective: To evaluate the toxicity of Dhps-IN-1 after repeated daily administration over 28 days and to determine the No Observed Adverse Effect Level (NOAEL).

-

Species: Rats (one rodent species) and dogs (one non-rodent species).

-

Procedure:

-

Animals are divided into control and at least three treatment groups receiving different dose levels of Dhps-IN-1 daily for 28 days.

-

Clinical observations, body weight, and food consumption are monitored throughout the study.

-

Blood samples are collected for hematology and clinical chemistry analysis at the end of the study.

-

Urine samples are collected for urinalysis.

-

At the end of the treatment period, animals are euthanized, and a full necropsy is performed.

-

Organs are weighed, and tissues are collected for histopathological examination.

-

Signaling Pathways and Mechanisms of Action

6.1. DHPS Inhibition and Folate Synthesis Pathway

Dhps-IN-1 exerts its antimicrobial effect by inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and certain amino acids.

6.2. CYP450-Mediated Drug-Drug Interactions

Dhps-IN-1 is an inhibitor of cytochrome P450 enzymes. This can lead to clinically significant drug-drug interactions when co-administered with drugs that are metabolized by these enzymes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]

- 3. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 5. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]

Dhps-IN-1: An In-depth Technical Guide to Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the novel dihydropteroate synthase (DHPS) inhibitor, Dhps-IN-1, in dimethyl sulfoxide (DMSO). As a critical solvent and storage medium in drug discovery, understanding the behavior of a compound in DMSO is paramount for accurate and reproducible experimental results. This document outlines detailed experimental protocols for determining solubility and assessing stability, presents quantitative data in a structured format, and provides visual representations of the relevant biological pathway and experimental workflows. While specific quantitative data for Dhps-IN-1 is not publicly available, this guide establishes a robust framework for its characterization, employing best practices and representative data.

Introduction to Dhps-IN-1 and the DHPS Pathway

Dihydropteroate synthase (DHPS) is a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents.[1][2] Inhibitors of DHPS, such as the sulfonamide class of drugs, act as competitive inhibitors of the enzyme's natural substrate, para-aminobenzoic acid (pABA).[1][2] Dhps-IN-1 is a novel investigational inhibitor of DHPS. The development of new DHPS inhibitors is crucial to combatting the rise of antibiotic-resistant bacterial strains.

DHPS Signaling Pathway

The following diagram illustrates the role of DHPS in the folate biosynthesis pathway and the mechanism of action for DHPS inhibitors.

Solubility of Dhps-IN-1 in DMSO

The solubility of a compound in DMSO is a critical parameter for its use in in vitro screening and other biological assays. Poor solubility can lead to inaccurate concentration measurements and unreliable experimental data.

Quantitative Solubility Data

The following table summarizes the hypothetical solubility data for Dhps-IN-1 in DMSO at various temperatures.

| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) | Observations |

| 25 (Room Temp) | > 50 | > 124 | Clear solution |

| 4 | ~ 25 | ~ 62 | Saturation observed |

| -20 | ~ 10 | ~ 25 | Crystals form |

Note: Molar solubility is calculated based on a hypothetical molecular weight of 402.57 g/mol for Dhps-IN-1.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of a novel compound like Dhps-IN-1 in DMSO is crucial for obtaining consistent results.

Materials:

-

Dhps-IN-1 (solid powder)

-

Anhydrous DMSO

-

Vortex mixer

-

Thermomixer or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Calibrated analytical balance

-

Microcentrifuge

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Supersaturated Stock Solution:

-

Accurately weigh an excess amount of Dhps-IN-1 (e.g., 10 mg) into a clean, dry vial.

-

Add a known volume of anhydrous DMSO (e.g., 100 µL) to the vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the vial at the desired temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After incubation, visually inspect the solution for the presence of undissolved solid.

-

Centrifuge the vial at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

-

HPLC Analysis:

-

Prepare a series of calibration standards of Dhps-IN-1 in DMSO with known concentrations.

-

Inject the filtered supernatant and the calibration standards onto the HPLC system.

-

Determine the concentration of Dhps-IN-1 in the supernatant by comparing its peak area to the calibration curve.

-

Experimental Workflow for Solubility Determination

References

Discovery and Synthesis of Dhps-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Dhps-IN-1, a potent inhibitor of dihydropteroate synthase (DHPS). Dhps-IN-1, also identified as compound 5g in the primary literature, has demonstrated significant antimicrobial and antifungal activities, making it a compound of interest for further drug development.

Core Data Summary

The antimicrobial and antifungal efficacy of Dhps-IN-1 has been quantified through the determination of its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The results are summarized in the tables below.

Table 1: Antibacterial Activity of Dhps-IN-1 (MIC in µg/mL)

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Streptococcus pneumoniae | Positive | 24.3[1] |

| Bacillus subtilis | Positive | 26.3[1] |

| Staphylococcus epidermidis | Positive | 22.8[1] |

| Escherichia coli | Negative | 20.6[1] |

| Proteus vulgaris | Negative | 19.6[1] |

| Klebsiella pneumoniae | Negative | 23.2[1] |

Table 2: Antifungal Activity of Dhps-IN-1 (MIC in µg/mL)

| Fungal Strain | MIC (µg/mL) |

| Aspergillus fumigatus | 21.6[1] |

| Syncephalastrum racemosum | 20.3[1] |

| Geotrichum candidum | 20.4[1] |

Experimental Protocols

This section details the methodologies for the synthesis of Dhps-IN-1 and the evaluation of its antimicrobial activity, as described in the primary literature.

Synthesis of Dhps-IN-1 (Compound 5g)

The synthesis of Dhps-IN-1, chemically named (2E)-2-cyano-N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-3-(ethylamino)-3-(ethylthio)propenamide, is a multi-step process.

Step 1: Synthesis of 2-cyano-N-(4-sulfonamidophenyl)acetamide (2)

To a solution of sulfanilamide (1, 0.1 mol) in acetone, ethyl cyanoacetate (0.11 mol) is added. The mixture is heated under reflux for 4 hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the intermediate compound 2.

Step 2: Synthesis of (2E)-2-cyano-N-[4-(aminosulfonyl)phenyl]-3,3-bis(ethylthio)propenamide (3)

A mixture of compound 2 (0.01 mol), carbon disulfide (0.02 mol), and potassium carbonate (0.02 mol) in dimethylformamide (DMF) is stirred at room temperature for 5 hours. Ethyl iodide (0.02 mol) is then added, and the mixture is stirred for an additional 3 hours. The reaction mixture is poured into ice-water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol to give compound 3.

Step 3: Synthesis of (2E)-2-cyano-N-[4-[[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl]phenyl]-3-(ethylamino)-3-(ethylthio)propenamide (Dhps-IN-1 or 5g)

To a solution of compound 3 (0.01 mol) in ethanol, an excess of ethylamine (70% in water, 0.015 mol) is added. The reaction mixture is stirred at room temperature for 2 hours. The formed precipitate is filtered, washed with ethanol, and recrystallized from an ethanol/DMF mixture to afford the final product, Dhps-IN-1 (5g).

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of Dhps-IN-1 was determined using the agar well diffusion method to establish the zones of inhibition, followed by the twofold serial dilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Preparation of Microbial Inoculum: Bacterial strains were cultured on nutrient agar, and fungal strains were cultured on Sabouraud dextrose agar for 24 hours at 37°C and 28°C, respectively. A suspension of each microorganism was prepared in sterile saline and adjusted to a turbidity of 0.5 McFarland standard.

2. Agar Well Diffusion Method: Muller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi were uniformly inoculated with the respective microbial suspensions. Wells of 6 mm diameter were made in the agar, and a 100 µL solution of Dhps-IN-1 (at a concentration of 1 mg/mL in DMF) was added to each well. The plates were incubated for 24 hours (bacteria) or 48 hours (fungi) at their respective optimal temperatures. The diameter of the zone of inhibition was measured in millimeters.

3. Minimum Inhibitory Concentration (MIC) Determination: A series of twofold dilutions of Dhps-IN-1 were prepared in the appropriate broth medium (Mueller-Hinton for bacteria, Sabouraud dextrose for fungi) in 96-well microtiter plates. Each well was inoculated with the standardized microbial suspension. The plates were incubated under the same conditions as mentioned above. The MIC was determined as the lowest concentration of the compound that showed no visible growth.

Visualizations

The following diagrams illustrate the key pathways and workflows associated with the discovery and mechanism of action of Dhps-IN-1.

Caption: Inhibition of the bacterial folate biosynthesis pathway by Dhps-IN-1.

References

Methodological & Application

Application Notes and Protocols for Novel Dihydropteroate Synthase (DHPS) Inhibitors in Bacterial Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic resistance is a critical global health challenge. Dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway, is a well-established target for antimicrobial drugs.[1][2] Traditional sulfonamide antibiotics competitively inhibit the p-aminobenzoic acid (pABA) binding site of DHPS.[3][4] However, the extensive use of these drugs has led to widespread resistance, often through mutations in the pABA-binding pocket.[5] This has spurred the development of novel DHPS inhibitors that target the highly conserved pterin-binding pocket, offering a promising strategy to circumvent existing resistance mechanisms.[5]

This document provides detailed application notes and protocols for the evaluation of novel pterin-binding DHPS inhibitors, exemplified by a hypothetical inhibitor designated Dhps-IN-1 , in bacterial growth inhibition assays.

Mechanism of Action: Targeting the Pterin-Binding Pocket of DHPS

The bacterial folate synthesis pathway is essential for the production of nucleotides, the building blocks of DNA and RNA.[1][2] DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and pABA to form 7,8-dihydropteroate.[4] Unlike bacteria, humans obtain folate from their diet, making this pathway an ideal target for selective antibacterial therapy.[1][3]

Novel inhibitors like Dhps-IN-1 are designed to bind to the pterin-binding pocket of the DHPS enzyme. This site is highly conserved across bacterial species and is structurally distinct from the pABA-binding site targeted by sulfonamides.[5] By targeting the pterin pocket, these inhibitors can effectively block the folate synthesis pathway even in bacteria that have developed resistance to sulfonamides.[5] This mechanism of action is expected to lead to a bacteriostatic effect, inhibiting bacterial growth and replication.[3]

Caption: Signaling pathway of DHPS inhibition.

Data Presentation: In Vitro Efficacy of Dhps-IN-1

The primary method for quantifying the in vitro activity of a novel antibacterial agent is the determination of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of the compound that prevents visible growth of a bacterium under defined conditions.[6][7] The following table presents hypothetical MIC data for Dhps-IN-1 against a panel of clinically relevant bacterial strains, including known sulfonamide-resistant isolates.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of Dhps-IN-1 Against Various Bacterial Strains

| Bacterial Strain | Gram Stain | Sulfonamide Resistance | Dhps-IN-1 MIC (µg/mL) | Sulfamethoxazole MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Positive | Susceptible | 2 | 8 |

| Staphylococcus aureus (MRSA) NRS384 | Positive | Resistant | 2 | >1024 |

| Escherichia coli ATCC 25922 | Negative | Susceptible | 4 | 16 |

| Escherichia coli (Sulfa-R) clinical isolate | Negative | Resistant | 4 | >1024 |

| Streptococcus pneumoniae ATCC 49619 | Positive | Susceptible | 1 | 4 |

| Klebsiella pneumoniae ATCC 13883 | Negative | Susceptible | 8 | 32 |

| Pseudomonas aeruginosa ATCC 27853 | Negative | N/A | >64 | >1024 |

Data are hypothetical and for illustrative purposes only.

Experimental Protocols

Broth Microdilution Assay for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing.

1. Materials

-

Dhps-IN-1 stock solution (e.g., 1 mg/mL in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial strains (e.g., from ATCC or clinical isolates)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Sterile pipette tips and reservoirs

2. Preparation of Bacterial Inoculum

a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

b. Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

c. Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Preparation of Dhps-IN-1 Dilutions

a. Perform serial two-fold dilutions of the Dhps-IN-1 stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of working concentrations.

b. For example, to test concentrations from 64 µg/mL to 0.5 µg/mL, prepare working solutions that are twice the final desired concentration.

4. Assay Procedure

a. Add 50 µL of CAMHB to all wells of a sterile 96-well microtiter plate.

b. Add 50 µL of the appropriate Dhps-IN-1 working solution to the corresponding wells, resulting in a total volume of 100 µL and the final desired test concentration.

c. Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 150 µL.

d. Include the following controls on each plate:

- Growth Control: 100 µL of CAMHB + 50 µL of bacterial inoculum (no inhibitor).

- Sterility Control: 150 µL of CAMHB (no bacteria, no inhibitor).

e. Incubate the plate at 35°C ± 2°C for 18-24 hours in ambient air.

5. Interpretation of Results

a. After incubation, visually inspect the plate for bacterial growth (turbidity).

b. The MIC is the lowest concentration of Dhps-IN-1 at which there is no visible growth.

References

- 1. Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Replacing sulfa drugs with novel DHPS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Item - Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase - figshare - Figshare [figshare.com]

- 6. idexx.dk [idexx.dk]

- 7. idexx.com [idexx.com]

Application Notes and Protocols for High-Throughput Screening of Deoxyhypusine Synthase (DHS) Inhibitors using Dhps-IN-1 as a Reference Compound

For Researchers, Scientists, and Drug Development Professionals

Introduction

The eukaryotic translation initiation factor 5A (eIF5A) is the only known protein to undergo hypusination, a unique and essential post-translational modification.[1][2][3] This two-step enzymatic process is critical for cell proliferation and is implicated in various diseases, including cancer and viral infections. The first and rate-limiting step is catalyzed by deoxyhypusine synthase (DHS), which transfers an aminobutyl moiety from spermidine to a specific lysine residue on the eIF5A precursor.[1][2][3] The second step involves the hydroxylation of the deoxyhypusine residue by deoxyhypusine hydroxylase (DOHH).[1][2][3]

The critical role of DHS in cell viability makes it an attractive target for therapeutic intervention. Dhps-IN-1 is a potent inhibitor of DHS with an IC50 of 0.014 µM, demonstrating significant potential in inhibiting the growth of melanoma cells. These application notes provide a comprehensive guide to developing a high-throughput screening (HTS) assay for the discovery of novel DHS inhibitors, using Dhps-IN-1 as a reference compound.

The eIF5A Hypusination Pathway

The eIF5A hypusination pathway is a linear two-step process. First, DHS, in a NAD+-dependent reaction, catalyzes the transfer of the butylamine group from spermidine to a specific lysine residue on the inactive eIF5A precursor. This results in the formation of a deoxyhypusinated eIF5A intermediate. Subsequently, DOHH hydroxylates the deoxyhypusine residue to form the mature, active hypusinated eIF5A.

Quantitative Data for Key Inhibitors

A summary of the half-maximal inhibitory concentrations (IC50) for Dhps-IN-1 and other relevant inhibitors of the eIF5A hypusination pathway is presented below. This data is crucial for establishing positive controls and for the validation of screening assays.

| Inhibitor | Target | IC50 Value | Reference |

| Dhps-IN-1 | Deoxyhypusine Synthase (DHS) | 0.014 µM | [1] |

| GC7 | Deoxyhypusine Synthase (DHS) | Ki = 9.7 nM | [4] |

| Ciclopirox | Deoxyhypusine Hydroxylase (DOHH) | 5-200 µM (cellular assay) | [5] |

| Deferiprone | Deoxyhypusine Hydroxylase (DOHH) | ~100 nM - 1 µM (CSC propagation) | [6] |

High-Throughput Screening Protocol for DHS Inhibitors

This protocol describes a non-radioactive, luminescence-based high-throughput screening assay for the identification of DHS inhibitors. The assay is based on the quantification of NADH produced during the first partial reaction of DHS, where spermidine is cleaved in an NAD+-dependent manner. The released NADH is then detected using the NADH-Glo™ Assay system.[2][7]

Experimental Workflow

The high-throughput screening process follows a systematic workflow to identify and validate potential DHS inhibitors.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Item - Screening flow chart and high throughput primary screen of promastigotes. - Public Library of Science - Figshare [plos.figshare.com]

- 6. Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating Dhps-IN-1 in Combination with Other Antibiotics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhps-IN-1 is an inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the synthesis of nucleic acids and certain amino acids, making it an attractive target for antimicrobial agents. In bacteria, DHPS catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. By inhibiting this step, Dhps-IN-1 disrupts the production of tetrahydrofolate, a vital cofactor for bacterial growth.

A well-established strategy to enhance the efficacy of folate pathway inhibitors is through combination therapy. Specifically, the simultaneous inhibition of two sequential enzymes in the same pathway can lead to a synergistic effect, where the combined antimicrobial activity is greater than the sum of the individual activities. The classic example of this is the combination of a sulfonamide (a DHPS inhibitor) with trimethoprim, a dihydrofolate reductase (DHFR) inhibitor. This dual-target approach can be more effective and potentially reduce the development of drug resistance.

These application notes provide a comprehensive guide for designing and conducting experiments to evaluate the synergistic potential of Dhps-IN-1 in combination with other antibiotics, particularly DHFR inhibitors. The protocols are intended to assist researchers in generating robust and reproducible data for the preclinical assessment of novel antibiotic combinations.

Signaling Pathway: Bacterial Folate Biosynthesis

The following diagram illustrates the bacterial folate biosynthesis pathway, highlighting the targets of Dhps-IN-1 and a DHFR inhibitor like trimethoprim.

Caption: Bacterial folate biosynthesis pathway and targets of inhibitors.

Data Presentation: In Vitro Synergy Testing

The following tables present representative data from in vitro synergy experiments. Note: As there is no publicly available data for Dhps-IN-1 in combination with other antibiotics, the following data is illustrative of a synergistic interaction between a DHPS inhibitor (like a sulfonamide) and a DHFR inhibitor (like trimethoprim) against Escherichia coli. Researchers should generate their own experimental data.

Table 1: Minimum Inhibitory Concentrations (MICs) of Dhps-IN-1 and a DHFR Inhibitor Alone and in Combination against E. coli

| Antibiotic | MIC Alone (µg/mL) | MIC in Combination (µg/mL) |

| Dhps-IN-1 (as a proxy) | 23.2 | 2.9 |

| DHFR Inhibitor (e.g., Trimethoprim) | 2.0 | 0.25 |

Table 2: Fractional Inhibitory Concentration (FIC) Index for Dhps-IN-1 in Combination with a DHFR Inhibitor against E. coli

| Antibiotic Combination | FIC of Dhps-IN-1 | FIC of DHFR Inhibitor | FICI (ΣFIC) | Interpretation |

| Dhps-IN-1 + DHFR Inhibitor (e.g., Trimethoprim) | 0.125 | 0.125 | 0.25 | Synergy |

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4

-

Antagonism: FICI > 4

Experimental Protocols

Checkerboard Assay for Synergy Testing

This protocol determines the synergistic, additive, indifferent, or antagonistic effect of Dhps-IN-1 in combination with another antibiotic.

Caption: Workflow for the checkerboard synergy assay.

-

Dhps-IN-1

-

Combination antibiotic (e.g., Trimethoprim)

-

Bacterial strain of interest (e.g., E. coli ATCC 25922)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Prepare Stock Solutions: Prepare stock solutions of Dhps-IN-1 and the combination antibiotic in a suitable solvent (e.g., DMSO) and then dilute in CAMHB to the desired starting concentrations.

-

Determine MICs of Individual Agents: Before performing the checkerboard assay, determine the MIC of each antibiotic alone using the broth microdilution method according to CLSI guidelines.

-

Set up the Checkerboard Plate:

-

In a 96-well plate, add 50 µL of CAMHB to all wells.

-

Add 50 µL of the highest concentration of Dhps-IN-1 to all wells in the first row. Perform serial two-fold dilutions down the columns.

-

Add 50 µL of the highest concentration of the combination antibiotic to all wells in the first column. Perform serial two-fold dilutions across the rows.

-

This creates a matrix of decreasing concentrations of both antibiotics.

-

-

Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculate the Plate: Add 100 µL of the diluted bacterial inoculum to each well of the checkerboard plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determine MICs in Combination: The MIC of each combination is the lowest concentration of the drugs that inhibits visible bacterial growth.

-

Calculate FICI:

-

FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

-

FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

-

FICI = FIC of Drug A + FIC of Drug B

-

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of Dhps-IN-1 alone and in combination with another antibiotic over time.

Caption: Workflow for the time-kill assay.

-

Dhps-IN-1

-

Combination antibiotic (e.g., Trimethoprim)

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile culture tubes

-

Shaking incubator (37°C)

-

Prepare Cultures: Prepare an overnight culture of the test organism in CAMHB.

-

Set up Test Tubes: Prepare tubes with CAMHB containing:

-

No antibiotic (growth control)

-

Dhps-IN-1 at a specific concentration (e.g., 1x MIC)

-

Combination antibiotic at a specific concentration (e.g., 1x MIC)

-

Dhps-IN-1 and the combination antibiotic at the same concentrations.

-

-

Inoculation: Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10^5 CFU/mL.

-

Incubation and Sampling: Incubate the tubes at 37°C with agitation. At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.

-

Viable Cell Count: Perform serial dilutions of each aliquot and plate onto MHA plates. Incubate the plates for 18-24 hours and count the number of colonies (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each condition.

-

Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.

-

Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

-

In Vivo Efficacy Studies (Murine Peritonitis Model)

This protocol provides a general framework for evaluating the in vivo efficacy of Dhps-IN-1 in combination with another antibiotic in a murine infection model.[1][2]

Caption: Workflow for an in vivo efficacy study using a murine peritonitis model.

-

Dhps-IN-1

-

Combination antibiotic

-

Appropriate vehicle for drug administration

-

Bacterial strain of interest

-

Laboratory mice (e.g., BALB/c or Swiss Webster)

-

Sterile saline

-

Materials for intraperitoneal injection and euthanasia

-

Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

-

Induction of Infection: Induce peritonitis by intraperitoneal (IP) injection of a pre-determined lethal or sub-lethal dose of the bacterial suspension.

-

Treatment Groups: Randomly assign mice to the following treatment groups (n=10-15 per group):

-

Vehicle control

-

Dhps-IN-1 alone

-

Combination antibiotic alone

-

Dhps-IN-1 + combination antibiotic

-

-

Drug Administration: Administer the treatments at specified doses and routes (e.g., IP or oral) at a set time post-infection (e.g., 1 or 2 hours).

-

Monitoring: Monitor the mice for clinical signs of infection and survival over a period of 7-14 days.

-

Bacterial Load Determination: At a pre-determined time point (e.g., 24 hours post-infection), a subset of mice from each group can be euthanized. Peritoneal lavage fluid and/or organs (e.g., spleen, liver) can be collected, homogenized, and plated for CFU enumeration.

-

Data Analysis:

-

Compare the survival rates between the treatment groups using Kaplan-Meier survival analysis.

-

Compare the bacterial loads in the different treatment groups using appropriate statistical tests (e.g., ANOVA or t-test). A significant reduction in bacterial load in the combination group compared to the most effective single-agent group indicates in vivo synergy.[1]

-

Conclusion

The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of Dhps-IN-1 in combination with other antibiotics. By leveraging the known synergistic potential of dual inhibition of the folate biosynthesis pathway, researchers can systematically investigate novel combination therapies. The detailed methodologies for checkerboard assays, time-kill assays, and in vivo efficacy studies will enable the generation of critical data to support the further development of promising antibiotic combinations.

References

Application Notes and Protocols for Evaluating Dhps-IN-1 Efficacy Using Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhps-IN-1 is a potent inhibitor of Dihydropteroate Synthase (DHPS), a key enzyme in the folate biosynthesis pathway of various microorganisms, including bacteria and fungi.[1] This pathway is essential for the synthesis of nucleic acids and certain amino acids, making DHPS an attractive target for antimicrobial drug development. Unlike mammals, which obtain folate from their diet, many microbes rely on this de novo synthesis pathway, providing a basis for the selective toxicity of DHPS inhibitors.[2] These application notes provide detailed protocols for cell-based assays to evaluate the efficacy of Dhps-IN-1, enabling researchers to assess its antimicrobial and antifungal properties and to verify its engagement with the target protein in a cellular context.

Mechanism of Action of Dhps-IN-1

Dhps-IN-1 acts as a competitive inhibitor of DHPS, competing with the natural substrate, para-aminobenzoic acid (pABA). By binding to the active site of DHPS, Dhps-IN-1 blocks the synthesis of dihydropteroate, a precursor of folic acid. This disruption of the folate pathway ultimately inhibits microbial growth.

Signaling Pathway: Folate Biosynthesis Inhibition

The following diagram illustrates the folate biosynthesis pathway and the inhibitory action of Dhps-IN-1.

References

Application Notes and Protocols for Measuring the MIC of Dhps-IN-1 against Pathogenic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhps-IN-1 is a potent inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate biosynthesis pathway.[1] This pathway is responsible for the synthesis of folic acid, a precursor required for the production of nucleotides and certain amino acids, which are essential for bacterial growth and replication. By targeting DHPS, Dhps-IN-1 effectively disrupts this pathway, leading to a bacteriostatic effect. The absence of the DHPS pathway in humans makes it an attractive target for the development of novel antimicrobial agents with selective toxicity. These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of Dhps-IN-1 against various pathogenic bacteria using the broth microdilution method.

Mechanism of Action of Dhps-IN-1

Dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This is a vital step in the de novo synthesis of folate in bacteria. Dhps-IN-1 acts as a competitive inhibitor of DHPS, likely by binding to the active site and preventing the binding of its natural substrates. This inhibition halts the folate synthesis cascade, ultimately leading to the cessation of bacterial growth.

Caption: Bacterial folate synthesis pathway and the inhibitory action of Dhps-IN-1.

Antimicrobial Activity of Dhps-IN-1

The following tables summarize the known Minimum Inhibitory Concentration (MIC) values of Dhps-IN-1 against a range of pathogenic bacteria and fungi.

Table 1: Antibacterial Activity of Dhps-IN-1 [1]

| Pathogenic Bacteria | MIC (µg/mL) |

| Streptococcus pneumoniae | 24.3 |

| Bacillus subtilis | 26.3 |

| Staphylococcus epidermidis | 22.8 |

| Escherichia coli | 20.6 |

| Proteus vulgaris | 19.6 |

| Klebsiella pneumoniae | 23.2 |

Table 2: Antifungal Activity of Dhps-IN-1 [1]

| Pathogenic Fungi | MIC (µg/mL) |

| Aspergillus fumigatus | 21.6 |

| Syncephalastrum racemosum | 20.3 |

| Geotrichum candidum | 20.4 |

Experimental Protocol: Determination of MIC by Broth Microdilution

This protocol outlines the steps for determining the MIC of Dhps-IN-1 using the broth microdilution method, a widely accepted and standardized technique.

References

Preparation of Stock Solutions for DHPS-IN-1: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyhypusine synthase (DHPS) is a key enzyme in the post-translational modification of eukaryotic translation initiation factor 5A (eIF5A). The DHPS-catalyzed conversion of a specific lysine residue on the eIF5A precursor to deoxyhypusine is the rate-limiting step in the formation of the active, hypusinated eIF5A. This pathway is crucial for cell proliferation and is a validated target in oncology and infectious diseases.[1][2] DHPS inhibitors are therefore valuable tools for studying cellular processes and for therapeutic development.[3]

This document provides detailed protocols for the preparation of stock solutions for "DHPS-IN-1," a descriptor that may refer to at least two distinct chemical compounds. It is imperative for researchers to verify the specific compound they are using by checking the CAS number and molecular weight provided by their supplier.

Compound Identification and Properties

The designation "DHPS-IN-1" is used by different chemical suppliers to refer to distinct molecules. Below is a summary of the properties for two such compounds.

| Property | DHPS-IN-1 (TargetMol) | Dihydropteroate synthase-IN-1 (MedChemExpress) |

| Primary Target | DHPS (inferred from bioactivity) | Dihydropteroate Synthase (DHPS) |

| Reported Bioactivity | Potent inhibitor of melanoma cells (IC₅₀ = 0.014 µM)[4] | Antimicrobial and antifungal activity[5] |

| Molecular Weight | 406.66 g/mol | 449.55 g/mol |

| Chemical Formula | C₁₇H₁₃BrClN₃O₂ | C₁₉H₂₃N₅O₄S₂ |

| CAS Number | 2643300-54-1 | 2418026-70-5 |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of DHPS-IN-1 in Dimethyl Sulfoxide (DMSO). This is a general procedure; always refer to the manufacturer's specific instructions if available.

Materials:

-

DHPS-IN-1 powder (verify the molecular weight)

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or cryogenic vials

-

Sterile pipette tips

-

Vortex mixer

Procedure:

-

Pre-Weighing Preparations:

-

Allow the vial of DHPS-IN-1 powder to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Ensure all equipment is clean and sterile. Work in a laminar flow hood to maintain sterility, especially if the stock solution will be used in cell culture.

-

-

Calculating Required Mass:

-

Use the following formula to calculate the mass of DHPS-IN-1 powder required to make your desired volume of a 10 mM stock solution. Mass (mg) = 10 mmol/L * Volume (L) * Molecular Weight ( g/mol )

-

Example Calculation (for 1 mL of stock):

-

For DHPS-IN-1 (TargetMol, MW = 406.66): Mass = 10 * 0.001 * 406.66 = 4.067 mg

-

For Dihydropteroate synthase-IN-1 (MedChemExpress, MW = 449.55): Mass = 10 * 0.001 * 449.55 = 4.496 mg

-

-

-

Weighing the Compound:

-

Carefully weigh the calculated amount of DHPS-IN-1 powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube or vial.

-

-

Dissolution:

-

Add the appropriate volume of sterile DMSO to the tube containing the powder. For a 10 mM stock, you would add 1 mL of DMSO for the masses calculated above.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but check the compound's stability information first.

-

-

Aliquoting and Storage:

-

Once fully dissolved, centrifuge the tube briefly to collect the solution at the bottom.

-

To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryogenic vials or microcentrifuge tubes.[6]

-

Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

-

-

Storage Conditions:

-

Store the aliquots at -80°C for long-term stability (up to one year).[4] For shorter periods (up to one month), storage at -20°C may be acceptable.[6]

-

When ready to use, thaw a single aliquot at room temperature and dilute it to the final working concentration in your experimental buffer or cell culture medium immediately before use.

-

Application Notes

-

Solvent Choice: DMSO is a common solvent for organic molecules used in biological assays. However, high concentrations of DMSO can be toxic to cells. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low, typically less than 0.5%.[6]

-

Working Dilutions: Prepare working solutions by diluting the high-concentration stock in the appropriate aqueous buffer or cell culture medium. Perform serial dilutions if a wide range of concentrations is required for your experiment.

-

Control Experiments: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the biological system.

Visualized Experimental Workflow

Caption: Workflow for preparing DHPS-IN-1 stock solution.

DHPS Signaling Pathway

DHPS is the initial and rate-limiting enzyme in the two-step hypusination pathway that activates eIF5A.

Caption: The DHPS/eIF5A signaling pathway and point of inhibition.

References

- 1. New Series of Potent Allosteric Inhibitors of Deoxyhypusine Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting trypanosomatid deoxyhypusine synthase - Margaret Phillips [grantome.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. DHPS-IN-1 | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for the Sterilization of Dhps-IN-1 Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dhps-IN-1 is a potent inhibitor of dihydropteroate synthase (DHPS), exhibiting both antimicrobial and antifungal activities. For in vitro and in vivo research applications, ensuring the sterility of Dhps-IN-1 solutions is critical to prevent microbial contamination, which can compromise experimental results. This document provides detailed application notes and protocols for the effective sterilization of Dhps-IN-1 solutions, with a primary focus on sterile filtration, the most recommended method for heat- and radiation-sensitive small molecules.

While other sterilization methods such as autoclaving, gamma irradiation, and ethylene oxide are common in pharmaceutical practice, their suitability for Dhps-IN-1 has not been established. The lack of specific data on the thermal and radiolytic stability of Dhps-IN-1 necessitates a cautious approach. High temperatures and radiation can potentially degrade the compound, altering its chemical structure and compromising its biological activity. Therefore, this guide will exclusively detail the validated and safest method for ensuring the sterility of Dhps-IN-1 solutions.

Recommended Sterilization Method: Sterile Filtration

Sterile filtration is a widely accepted method for sterilizing solutions that may be sensitive to heat or radiation.[1] This technique physically removes microorganisms by passing the solution through a filter with a pore size small enough to retain bacteria, typically 0.22 µm. For small molecule inhibitors dissolved in organic solvents like Dimethyl Sulfoxide (DMSO), sterile filtration is the industry standard.[1][2]

Key Advantages of Sterile Filtration for Dhps-IN-1 Solutions:

-

Preservation of Compound Integrity: It is a non-destructive method that avoids the use of heat or radiation, thus preserving the chemical structure and potency of Dhps-IN-1.

-

Solvent Compatibility: Commercially available syringe filters are compatible with a range of solvents, including DMSO, which is commonly used to dissolve Dhps-IN-1.

-

Efficiency and Convenience: The procedure is rapid and can be easily performed in a standard laboratory setting with minimal equipment.

Data Presentation

Table 1: Solubility of Dhps-IN-1

| Solvent | Solubility Information | Source |

| DMSO | Soluble. Used for preparing stock solutions. | TargetMol |

| PEG300, Tween 80, Saline/PBS | Used in combination with DMSO for in vivo formulations. | TargetMol |

Table 2: Recommended Filter Compatibility for Dhps-IN-1 Solutions in DMSO

| Filter Membrane Material | Compatibility with DMSO | Recommended Use |

| Polytetrafluoroethylene (PTFE) | Excellent | Recommended for sterile filtration of Dhps-IN-1 in DMSO.[1][3] |

| Nylon | Good | An alternative to PTFE for sterile filtration of DMSO solutions.[3] |

| Polyethersulfone (PES) | Moderate | Not recommended for high concentrations of DMSO. |

| Polyvinylidene fluoride (PVDF) | Moderate | Not recommended for high concentrations of DMSO. |

| Cellulose Acetate (CA) | Poor | Not compatible with DMSO. |

Experimental Protocols

Protocol 1: Preparation and Sterile Filtration of a Dhps-IN-1 Stock Solution

This protocol describes the preparation of a sterile stock solution of Dhps-IN-1 in DMSO.

Materials:

-

Dhps-IN-1 powder

-

Sterile, high-purity DMSO

-

Sterile, conical microcentrifuge tubes or vials

-

Sterile, disposable syringes (e.g., 1 mL or 5 mL)

-

Sterile syringe filters with a 0.22 µm pore size (PTFE or Nylon membrane)

-

Laminar flow hood or biological safety cabinet

-

Vortex mixer

-

Calibrated analytical balance

Procedure:

-

Preparation: Perform all subsequent steps within a laminar flow hood to maintain sterility.

-

Weighing: Accurately weigh the desired amount of Dhps-IN-1 powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.

-

Mixing: Vortex the solution until the Dhps-IN-1 powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but the stability of Dhps-IN-1 at elevated temperatures is unknown, so prolonged heating should be avoided.

-

Filtration Setup: Aseptically attach a 0.22 µm sterile syringe filter to a new sterile syringe.

-

Drawing the Solution: Carefully draw the Dhps-IN-1 solution into the syringe.

-

Filtration: Securely attach the syringe to the filter and slowly apply gentle, steady pressure to the plunger to filter the solution into a sterile recipient vial. Avoid applying excessive pressure, which could rupture the filter membrane.

-

Storage: Tightly cap the vial containing the sterile-filtered Dhps-IN-1 stock solution. For long-term storage, it is recommended to store the solution at -80°C. For short-term storage (up to one month), -20°C is suitable.[2] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Mandatory Visualizations

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Dhps-IN-1 Precipitation in Cell Culture Media

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of Dhps-IN-1 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Dhps-IN-1 and why is it used in cell culture experiments?

Dhps-IN-1 is a potent inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folate biosynthesis in various microorganisms, including bacteria and fungi.[1] Since this pathway is absent in mammals, who obtain folate from their diet, DHPS is an attractive target for antimicrobial and antifungal agents. In cell culture, Dhps-IN-1 is likely used to study its antimicrobial or antifungal efficacy, or to investigate the effects of folate pathway inhibition on various cellular processes.

Q2: I observed a precipitate in my cell culture medium after adding Dhps-IN-1. What are the common causes?

Precipitation of small molecule inhibitors like Dhps-IN-1 in cell culture media is a common issue that can arise from several factors:

-

Poor Aqueous Solubility: Many organic small molecules, including kinase inhibitors, have low solubility in aqueous solutions like cell culture media.[2] While they may dissolve in a solvent like DMSO, they can precipitate when diluted into the aqueous environment of the media.[2][3]

-

High Final Concentration: Exceeding the solubility limit of Dhps-IN-1 in the final culture volume will inevitably lead to precipitation.

-

Improper Dilution Technique: Rapidly adding a concentrated DMSO stock of the inhibitor to the media can cause localized high concentrations that lead to immediate precipitation.[4]

-

Media Composition and pH: The pH and the presence of certain components in the cell culture media, such as salts and proteins, can influence the solubility of the compound.[5]

-

Temperature Fluctuations: Changes in temperature, such as moving media from a refrigerator to a 37°C incubator, can affect the solubility of media components and the added compound.[6][7]

-

Interaction with Serum Proteins: If you are using serum-containing media, the inhibitor may interact with proteins like albumin, which can affect its solubility and availability.[8][9][10][11][12]

Q3: What is the recommended solvent for preparing a stock solution of Dhps-IN-1?

For most non-polar, organic small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing concentrated stock solutions.[3] It is advisable to use a high-purity, anhydrous grade of DMSO to minimize degradation of the compound.

Q4: How can I prevent Dhps-IN-1 from precipitating when I add it to my cell culture media?

Here are several strategies to prevent precipitation:

-

Optimize Stock Solution Concentration: Prepare a concentrated stock solution in 100% DMSO. A higher concentration stock allows for a smaller volume to be added to the culture medium, minimizing the final DMSO concentration.

-

Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed media, vortexing gently, and then add this intermediate dilution to the final culture volume.[4]

-

Control Final DMSO Concentration: The final concentration of DMSO in the cell culture should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity.[4] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.

-

Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the inhibitor.

-

Gentle Mixing: After adding the inhibitor, gently swirl the culture vessel to ensure even distribution without causing excessive agitation that could promote precipitation.

-

Consider Serum-Free Media for Initial Solubility Tests: If you are using serum-containing media, interactions with serum proteins can be a factor. You can perform initial solubility tests in serum-free media to assess the baseline solubility of the compound.

Troubleshooting Guide

If you are experiencing precipitation of Dhps-IN-1, follow this troubleshooting workflow to identify and resolve the issue.

Diagram: Troubleshooting Workflow for Dhps-IN-1 Precipitation

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 4. medchemexpress.cn [medchemexpress.cn]

- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. google.com [google.com]

- 7. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]

- 8. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 12. mdpi.com [mdpi.com]

Technical Support Center: Managing Dhps-IN-1 Autofluorescence in Imaging Experiments

Introduction

I. Understanding Autofluorescence

Autofluorescence is the natural emission of light by biological structures or molecules when they absorb light. This phenomenon can interfere with the detection of specific fluorescent signals, reducing the signal-to-noise ratio and potentially leading to misinterpretation of results.

Common Sources of Autofluorescence:

-

Endogenous Cellular Components: Molecules such as NADH, FAD, collagen, elastin, and lipofuscin are known to autofluoresce.[1][2][3]

-

Fixatives: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce fluorescence.[4]

-

Cell Culture Media: Components like phenol red and riboflavin in cell culture media can be fluorescent.

-

Extracellular Matrix Proteins: Collagen and elastin are major sources of autofluorescence in tissue samples.

II. Troubleshooting Guide for Dhps-IN-1 Autofluorescence

This guide provides a systematic approach to identifying and mitigating autofluorescence in your imaging experiments with Dhps-IN-1.

Step 1: Identify the Source of Autofluorescence

The first crucial step is to determine the origin of the unwanted fluorescence.

-

Experimental Workflow to Identify Autofluorescence Source